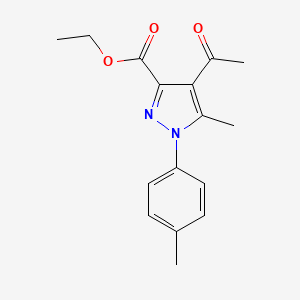

ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is a pyrazole derivative with specific substituents that include an ethyl ester group, a methyl group, and an acetyl group attached to the pyrazole ring, as well as a 4-methylphenyl group.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods, including regioselective acylation and alkylation reactions. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates have been synthesized via highly regioselective acylation and alkylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate with aroyl chloride and alpha-tosyloxysubstituted acetophenones . Another method involves the 3+2 annulation method, where (E)-ethyl 2-benzylidene-3-oxobutanoate is prepared from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . These methods provide detailed information about the arrangement of atoms within the molecule and the nature of the chemical bonds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including diazotization and coupling with different reagents to afford a variety of products . The reactivity of these compounds can be explored to synthesize a wide range of heterocyclic compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the pyrazole ring. The acetylated products of ethyl 3-amino-1H-pyrazole-4-carboxylate, for example, show different properties depending on the solvent and conditions used for acetylation . Additionally, the presence of intermolecular interactions such as hydrogen bonding and π-π stacking can affect the crystal packing and stability of these compounds .

科学的研究の応用

Synthesis and Characterization

- Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound similar to the requested chemical, has been synthesized through a three-component one-pot condensation reaction. This compound was characterized using various techniques like IR, UV-Vis, NMR, and single-crystal X-ray diffraction. These findings are significant for understanding the structural and spectroscopic properties of such compounds (Viveka et al., 2016).

Structural Analysis

- Detailed studies on similar pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been conducted. These studies involve spectroscopic methods and theoretical investigations to understand the molecular geometry and electronic structure, which are crucial for the application of these compounds in various fields (Viveka et al., 2016).

Applications in Corrosion Inhibition

- Pyrazole derivatives, including compounds like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been studied for their corrosion inhibition properties on metals. These studies include gravimetric analysis and spectroscopic methods, indicating the potential industrial applications of such compounds in protecting metals from corrosion (Dohare et al., 2017).

Potential in Drug Synthesis

- The synthesis of ethyl 5-acetyl-1H-pyrazole-3-carboxylate, closely related to the requested chemical, has been reported as a key intermediate for the synthesis of potential drugs like darolutamide. This synthesis process highlights the role of such compounds in the pharmaceutical industry (Szilágyi et al., 2022).

Antimicrobial and Antioxidant Activities

- Research on compounds like Ethyl 3-aryl-5-methyl-1-phenyl-1H-pyrazol-4-carboxylate has shown promising antimicrobial and antioxidant activities. These activities are crucial for developing new therapeutic agents and understanding the biological significance of pyrazole derivatives (Umesha et al., 2009).

作用機序

Target of Action

This compound is a relatively new entity and its specific molecular targets are still under investigation .

Mode of Action

It is known that the compound interacts with its targets through a series of biochemical reactions . More research is needed to elucidate the precise mechanisms involved.

Biochemical Pathways

It is likely that it interacts with multiple pathways, leading to a variety of downstream effects

Pharmacokinetics

The impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Preliminary studies suggest that it may have potential anticancer and anti-inflammatory properties . .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

特性

IUPAC Name |

ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-5-21-16(20)15-14(12(4)19)11(3)18(17-15)13-8-6-10(2)7-9-13/h6-9H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUNGNIGZSJGIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C(=O)C)C)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3002192.png)

![5-ethyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3002194.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B3002196.png)

![7-Oxabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B3002201.png)

![4-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B3002203.png)

![Tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3002209.png)

![3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3002213.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide](/img/structure/B3002214.png)